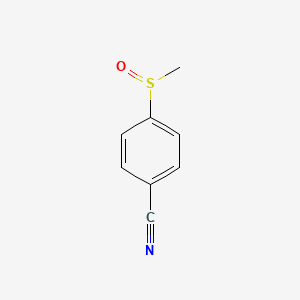

4-(Methylsulfinyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfinylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFYBOCMRDEHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

State-of-the-Art Approaches for Sulfoxide (B87167) Synthesis

Modern synthetic chemistry provides a robust toolkit for the preparation of sulfoxides, with a strong emphasis on selectivity and efficiency. The primary routes to 4-(Methylsulfinyl)benzonitrile involve either the direct oxidation of a sulfide (B99878) or the assembly of the molecule using specific sulfur-containing reagents.

The most direct and common method for preparing this compound is the selective oxidation of the corresponding aryl thioether, 4-(Methylthio)benzonitrile (B1583463). nih.govsigmaaldrich.com The key challenge in this transformation is to prevent over-oxidation to the corresponding sulfone, 4-(Methylsulfonyl)benzonitrile (B1297823). chemicalbook.com A variety of methods have been developed to achieve this controlled, single-oxygen transfer.

Various chemical oxidants can be employed for the conversion of aryl thioethers to aryl sulfoxides. The choice of reagent and reaction conditions is critical for achieving high selectivity.

Hydrogen peroxide (H₂O₂) is a common oxidant, though its reaction with thioethers under near-physiological conditions can be slow, with half-lives potentially spanning hundreds of hours at relevant concentrations. nih.govacs.org Another potent oxidizing agent is hypochlorite (B82951), which can oxidize thioethers to sulfoxides much more rapidly, with half-lives in the range of seconds under similar conditions. nih.govacs.org The significant difference in reaction rates underscores the importance of oxidant selection in synthetic design. nih.gov Kinetic studies have shown that the oxidation of the slowest reacting thioethers by sodium hypochlorite (NaOCl) is orders of magnitude faster than the oxidation of the most reactive thioethers by H₂O₂. nih.gov

Table 1: Comparison of Chemical Oxidants for Aryl Thioether Oxidation

| Oxidant | Typical Reaction Speed | Selectivity Concern | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Slow (half-lives of hours) | Over-oxidation to sulfone possible with prolonged reaction or harsh conditions. | nih.govacs.org |

Electrochemical methods offer a green and highly controllable alternative to chemical oxidants for the selective oxidation of thioethers. doaj.orgresearchgate.net By precisely controlling the applied voltage, it is possible to favor the formation of the sulfoxide and minimize the production of the sulfone. researchgate.net This technique avoids the use of external chemical oxidants and can exhibit excellent atom economy. rsc.org

The efficiency and selectivity of electrochemical oxidation can be further enhanced through the modulation of the reaction environment. For instance, the use of a hydrogen bonding network, such as that generated by hexafluoro-2-propanol (HFIP), can increase the oxidation potential required to convert the sulfoxide to the sulfone, thereby preventing over-oxidation. researchgate.net This allows for the chemo-selective synthesis of sulfoxides in good to excellent yields. researchgate.net

Table 2: Conditions for Electrochemical Oxidation of Thioethers

| Substrate | Solvent System | Voltage | Outcome | Reference |

|---|---|---|---|---|

| Thioanisole Derivatives | HFIP/MeOH = 1/1 | 3 V | Selective oxidation to sulfoxides. | researchgate.net |

Catalysis provides a powerful means to achieve selective thioether oxidation with high efficiency and under mild conditions.

Metal-Catalyzed Systems: A variety of transition metals can catalyze the oxidation of thioethers. acs.orgacsgcipr.org For example, hybrid compounds based on polyoxomolybdates modified with organic ligands have been shown to be highly effective catalysts for the selective oxidation of various thioethers to sulfoxides. rsc.org Using such a catalyst, methyl phenyl sulfides can be converted to their corresponding sulfoxides with 98% selectivity at room temperature in under 20 minutes. rsc.org The general mechanism for metal-catalyzed reactions often involves the oxidative insertion of the metal into a bond, coordination of the reactant, and subsequent reductive elimination to yield the product. acsgcipr.org

Organocatalytic Systems: Organocatalysis presents a metal-free approach to synthesis. While many recent developments in organocatalysis have focused on the formation of thioethers from aryl chlorides and alcohols, the principles can be extended to oxidation reactions. iciq.orgnih.govsigmaaldrich.comacs.org For the oxidation step, specific organocatalysts are designed to facilitate the transfer of an oxygen atom from an oxidant to the sulfur atom of the thioether selectively.

An alternative to the oxidation of pre-formed thioethers is the construction of the sulfoxide group using sulfinylating agents or their synthetic equivalents. organic-chemistry.org This approach allows for the direct installation of the methylsulfinyl group onto an aromatic ring.

One such method involves the one-pot reaction of two different organometallic reagents with a sulfur dioxide surrogate, such as DABSO (DABCO-bis(sulfur dioxide)). researchgate.net The first organometallic reagent adds to the sulfur dioxide to form a sulfinate intermediate. This intermediate is then activated in situ, for example by conversion to a sulfinate silyl (B83357) ester, creating a new electrophile that reacts with a second organometallic reagent to furnish the unsymmetrical sulfoxide. researchgate.net

Another strategy employs a bench-stable sulfoxide reagent that can donate its SO unit. chemrxiv.orgnih.gov This reagent reacts with a Grignard reagent to generate a sulfenate anion (RSO⁻) in situ. chemrxiv.orgnih.gov This key intermediate can then be trapped with various carbon electrophiles to yield a diverse range of sulfoxides. chemrxiv.org These methods provide modular and efficient access to sulfoxides without relying on a pre-installed carbon-sulfur bond. nih.gov

Selective Oxidation of Aryl Thioethers (e.g., 4-(Methylthio)benzonitrile)

Functionalization Strategies of the Benzonitrile (B105546) Moiety

The benzonitrile group in this compound is a versatile functional handle that can be used to introduce further molecular complexity. wikipedia.org Benzonitrile and its derivatives are valuable precursors in organic synthesis. atamanchemicals.com

The nitrile group can undergo a variety of chemical transformations. For instance, it can react with amines to produce N-substituted benzamides following hydrolysis. wikipedia.orgatamanchemicals.com It can also react with organometallic reagents, such as phenylmagnesium bromide, to form imines after hydrolysis, which can be further modified. atamanchemicals.com

Furthermore, the benzonitrile unit can act as a labile ligand in coordination complexes with transition metals. wikipedia.org Complexes like PdCl₂(PhCN)₂ are useful synthetic intermediates because the benzonitrile ligands are easily displaced by stronger ligands, facilitating subsequent catalytic reactions. wikipedia.orgatamanchemicals.com This property allows the benzonitrile moiety to direct or participate in metal-catalyzed functionalization of the aromatic ring.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. The structure of this compound is well-suited for this transformation. The presence of two strong electron-withdrawing groups, the nitrile (-CN) and the methylsulfinyl (-S(O)CH₃), deactivates the benzene (B151609) ring, making it highly electrophilic and susceptible to attack by nucleophiles. youtube.com

These reactions typically proceed via a stepwise addition-elimination mechanism. youtube.com The initial step involves the nucleophile attacking the carbon atom bearing a leaving group (or an activated position), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing groups in the ortho and para positions are crucial for stabilizing the negative charge of this intermediate. Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com While the classic SNAr reaction is considered stepwise, recent studies on related systems have shown that many of these reactions can be concerted or exist on a mechanistic continuum, sometimes subject to general base catalysis. nih.gov

Reduction Methodologies for the Nitrile Group to Amines

The conversion of the nitrile group to a primary amine is a fundamental transformation that yields valuable building blocks. Several methodologies are available for the reduction of aryl nitriles like this compound to the corresponding benzylamine (B48309) derivative. The choice of reagent depends on factors such as functional group tolerance and reaction conditions.

Common approaches include catalytic hydrogenation and chemical reduction using metal hydrides. commonorganicchemistry.comyoutube.com Catalytic hydrogenation typically employs hydrogen gas (H₂) with a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). commonorganicchemistry.com To minimize the formation of secondary and tertiary amine by-products, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Chemical reduction offers an alternative route. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines through successive nucleophilic additions of hydride ions. openstax.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂), are also effective for this transformation, typically requiring heating in an appropriate solvent like THF. commonorganicchemistry.com More recent developments include the use of diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, which has shown high efficacy for a wide range of nitriles. nih.govorganic-chemistry.org

| Method | Reagents | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Pressurized H₂ atmosphere, often with NH₃ | Can reduce other functional groups (e.g., alkenes); NH₃ suppresses side reactions. commonorganicchemistry.com |

| Lithium Aluminum Hydride Reduction | LiAlH₄, followed by H₂O quench | Anhydrous ether or THF | Powerful, non-selective reagent that reacts rapidly. commonorganicchemistry.comopenstax.org |

| Borane Reduction | BH₃-THF or BH₃-SMe₂ | Reflux in THF | BH₃-SMe₂ is more stable and concentrated than BH₃-THF but has an unpleasant odor. commonorganicchemistry.com |

| Diisopropylaminoborane Reduction | BH₂(iPr)₂N, cat. LiBH₄ | THF, ambient to reflux temperatures | Shows good functional group tolerance; activated nitriles react faster. nih.govorganic-chemistry.org |

Ortho-C-H Activation and Functionalization Approaches (via Benzonitrile Surrogates)

Direct functionalization of the C-H bond ortho to the nitrile group in benzonitriles can be challenging due to potential coordination issues with transition metal catalysts. nih.gov A successful strategy to overcome this involves the use of a "benzonitrile surrogate"—a functional group that directs C-H activation and can be easily converted into a nitrile. nih.govbohrium.com

One such effective surrogate is the pivalophenone N-H imine. nih.gov This approach involves a two-step transformation:

Directed C-H Functionalization : The pivalophenone imine derivative of an aryl ring serves as an excellent directing group for cobalt-catalyzed C-H alkylation or arylation reactions. This allows for the selective introduction of functional groups at the ortho position. nih.gov

Imine-to-Nitrile Conversion : Following the C-H functionalization step, the increased steric bulk around the imine functionality facilitates its clean conversion into the corresponding nitrile group. This can be achieved under conditions such as peroxide photolysis or aerobic copper catalysis. nih.gov

This two-step protocol provides a convenient and efficient method for preparing ortho-functionalized benzonitriles that are not readily accessible through direct C-H activation pathways. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The methylsulfinyl group in this compound contains a stereogenic sulfur atom, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched chiral sulfinyl compounds is of significant interest as they are valuable chiral auxiliaries and pharmacophores. nih.govnih.gov

The most common and effective method for preparing chiral sulfoxides is the stereoselective oxidation of the corresponding prochiral sulfide. nih.gov In this case, the precursor would be 4-(methylthio)benzonitrile. This transformation can be achieved using various chiral reagents or catalytic systems. Methods for asymmetric sulfide oxidation have been extensively reviewed and include:

Modified Sharpless-Kagan conditions : Utilizing titanium complexes with chiral ligands like diethyl tartrate.

Chiral vanadium complexes : Often used with hydrogen peroxide as the oxidant.

Enzymatic oxidation : Using oxidoreductase enzymes that can provide high levels of enantioselectivity.

These methods allow for the controlled synthesis of either the (R)- or (S)-enantiomer of this compound, depending on the specific catalyst and conditions employed. The sulfinyl group itself can then act as a powerful chiral auxiliary to direct subsequent stereoselective transformations. nih.gov

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. For the reactions involving this compound and its derivatives, mechanistic studies often combine kinetic experiments with computational analysis.

Nucleophilic Aromatic Substitution : As previously mentioned, the SNAr mechanism is classically viewed as a stepwise process involving a stable Meisenheimer intermediate. However, computational studies using Density Functional Theory (DFT) have shown that for some substrates, the reaction may proceed through a concerted or borderline mechanism where the C-N bond formation and C-F bond cleavage occur in a single step. nih.gov The nature of the nucleophile, electrophile, and solvent can all influence where the reaction lies on this mechanistic continuum. nih.gov

Nitrile Reduction : The reduction of nitriles with LiAlH₄ is understood to occur via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an imine anion intermediate. openstax.org This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup is protonated to give the primary amine. openstax.org

C-H Activation : In the surrogate-based ortho-functionalization, the mechanism involves the coordination of a transition metal catalyst (e.g., cobalt) to the imine directing group. nih.gov This facilitates the cleavage of the ortho C-H bond and the formation of a metallacyclic intermediate, which then reacts with an alkyl or aryl halide to form the new C-C bond.

Substitution at Sulfur : Mechanistic investigations into nucleophilic substitution at the tetracoordinate sulfonyl sulfur (a related functionality) have utilized a combination of kinetic studies and DFT calculations to distinguish between a synchronous SN2-type mechanism and a stepwise addition-elimination pathway. mdpi.com Similar approaches can be applied to understand reactions at the sulfinyl sulfur of this compound.

Chemical Reactivity and Mechanistic Studies

Reactivity Profile of the Sulfinyl Group

The sulfinyl group is a key functional moiety, characterized by its sulfur atom in an intermediate oxidation state, which imparts both chirality and a dual nucleophilic/electrophilic nature to the molecule.

The sulfinyl group exhibits both electrophilic and nucleophilic characteristics. The sulfur atom, being electron-deficient, can act as an electrophile, making it susceptible to attack by nucleophiles. This electrophilicity is a general feature of sulfoxides and is influenced by the substituents on the sulfur atom.

Conversely, the oxygen atom of the sulfinyl group possesses lone pairs of electrons and can act as a nucleophile or a hydrogen bond acceptor. This dual reactivity is fundamental to its role in various chemical transformations. While specific studies on the nucleophilic and electrophilic reactions of 4-(Methylsulfinyl)benzonitrile are not extensively detailed in the provided results, the general principles of sulfoxide (B87167) reactivity apply. Cysteine sulfenic acids, a related sulfur-oxygen species, also possess both nucleophilic and electrophilic properties, where the sulfur atom is subject to nucleophilic attack. nih.gov This suggests that the sulfur atom in the sulfinyl group of this compound is a likely electrophilic center.

A significant feature of the sulfinyl group is that it is a stereogenic center, meaning this compound is a chiral molecule. The sulfinyl group is configurationally stable, making it a valuable chiral auxiliary in asymmetric synthesis. nih.gov Its ability to induce high levels of stereoselectivity in reactions on adjacent or remote functional groups is a well-documented phenomenon in organic chemistry. nih.gov

The synthesis of enantiomerically pure sulfinyl compounds can be achieved through various methods, including the stereoselective oxidation of prochiral sulfides or the transformation of other chiral sulfinyl derivatives like sulfinates. nih.gov For instance, methods for the stereoselective synthesis of sulfinates, which are key intermediates for other chiral sulfinyl compounds, have been extensively reviewed. nih.gov The application of such methodologies could allow for the preparation of enantiopure (R)- or (S)-4-(Methylsulfinyl)benzonitrile, which could serve as chiral building blocks in the synthesis of complex molecules.

The sulfinyl group of this compound can be readily oxidized to the corresponding sulfonyl group, yielding 4-(methylsulfonyl)benzonitrile (B1297823). This transformation is a common reaction for sulfoxides and can be achieved using various oxidizing agents.

An efficient method for this oxidation is through an electrochemical flow process. cardiff.ac.uk This technique allows for the selective oxidation of sulfides first to sulfoxides and then to sulfones with high selectivity. cardiff.ac.uk For example, starting from the corresponding sulfide (B99878), 4-(methylthio)benzonitrile (B1583463), the sulfoxide this compound can be synthesized in high yield. cardiff.ac.uk Subsequent electrochemical oxidation under modified conditions, such as increasing the electric charge passed through the solution, leads to the formation of the sulfone. cardiff.ac.uk A proposed mechanism involves a second single electron transfer (SET) from the sulfoxide, generating a sulfoxide radical cation that reacts with hydroxide (B78521) ions to produce the sulfone. cardiff.ac.uk

Chemical oxidation is also effective. The oxidation of a similar compound, 4-(1-D-glucopyranos-1-yl)-2-(4-methylsulfanyl-benzyl)-benzonitrile, to its methylsulfinyl derivative and subsequently to the methylsulfonyl derivative has been demonstrated using hydrogen peroxide in hexafluoroisopropanol. google.com This indicates that standard oxidizing agents can be employed for the conversion of the sulfinyl group in benzonitrile (B105546) derivatives to the sulfonyl group.

| Starting Material | Product | Method | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-(Methylthio)benzonitrile | This compound | Electrochemical Synthesis | Graphite (Gr) anode, 2 Faradays (F) of charge | 82% | cardiff.ac.uk |

| This compound | 4-(Methylsulfonyl)benzonitrile | Electrochemical Synthesis | Platinum (Pt) electrode, 5 Faradays (F) of charge | Significant Yields | cardiff.ac.uk |

| 4-(1-D-glucopyranos-1-yl)-2-(4-methylsulfanyl-benzyl)-benzonitrile | 4-(1-D-glucopyranos-1-yl)-2-(4-methylsulfinyl-benzyl)-benzonitrile | Chemical Oxidation | 35% Hydrogen Peroxide, Hexafluoroisopropanol | Not specified | google.com |

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis and cycloaddition reactions, leading to the formation of diverse molecular architectures.

The nitrile group of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. This reaction typically requires heating with either an acid or a base. libretexts.org

Under acidic conditions, such as heating under reflux with dilute hydrochloric acid, the nitrile is first protonated to increase its electrophilicity. youtube.com This is followed by the nucleophilic attack of water. A series of proton transfer and tautomerization steps leads to the formation of an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid, 4-(methylsulfinyl)benzoic acid, and an ammonium (B1175870) salt. libretexts.orgyoutube.com

Under basic conditions, using an aqueous solution of a strong base like sodium hydroxide, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. youtube.com This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water. youtube.com Similar to the acidic pathway, an amide is formed first. With vigorous heating, this amide can be further hydrolyzed to the carboxylate salt, in this case, sodium 4-(methylsulfinyl)benzoate, with the evolution of ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the final solution must be acidified. libretexts.org

| Condition | Initial Step | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Acidic (e.g., aq. HCl, heat) | Protonation of the nitrile nitrogen | Amide | Carboxylic Acid | libretexts.orgyoutube.com |

| Basic (e.g., aq. NaOH, heat) | Nucleophilic attack by hydroxide ion | Amide | Carboxylate Salt | libretexts.orgyoutube.com |

The nitrile group can act as a 2π component in cycloaddition reactions, providing a powerful method for the synthesis of five-membered heterocycles. A prominent example is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. researchgate.netbibliotekanauki.pl

In these reactions, a 1,3-dipole, such as a nitrile oxide, reacts with the carbon-nitrogen triple bond (the dipolarophile) of this compound. For instance, the reaction of a benzonitrile oxide with a substituted benzonitrile would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. These reactions are often highly regioselective. researchgate.netbibliotekanauki.pl While specific examples involving this compound were not found in the search results, the general reactivity of benzonitriles in such cycloadditions is well-established. researchgate.net For example, benzonitrile oxide has been shown to react with pyridazine, pyrimidine, and pyrazine (B50134) in cycloaddition reactions. researchgate.net The reaction of nitriles with azides can also lead to the formation of tetrazole rings, another important class of heterocycles.

The nitrile group can also participate in other types of cycloadditions, such as the Diels-Alder reaction, where it can act as a dienophile, although this is less common than with carbon-carbon multiple bonds. The reactivity in these reactions is highly dependent on the electronic nature of the substituents on both the nitrile and the diene. nih.gov

Radical Intermediates and Reaction Pathways

The reactivity of this compound and its derivatives is significantly influenced by their ability to form radical intermediates, particularly through electron transfer processes. lookchem.comcardiff.ac.uk Mechanistic studies, especially in the context of electrochemistry, have shed light on these pathways.

In the electrochemical synthesis of sulfoxides and sulfones, 4-(methylthio)benzonitrile is first oxidized to this compound. cardiff.ac.uk This sulfoxide can then undergo a subsequent single electron transfer (SET) to generate a sulfoxide radical cation. cardiff.ac.uk This highly reactive intermediate is central to divergent reaction pathways. For instance, the radical cation can react with hydroxide ions (OH⁻) present in the reaction medium to produce the corresponding sulfone, 4-(methylsulfonyl)benzonitrile. cardiff.ac.uk Alternatively, in the presence of other nucleophiles like cyanamide, the sulfoxide radical cation can be trapped to form N-cyanosulfoximines. cardiff.ac.uk

The compound 4-(methylsulfonyl)benzonitrile itself can participate as a substrate in radical-involved reactions. In one documented paired electrochemical cascade reaction, it was used to achieve direct hydroxylarylation of benzylic carbons. researchgate.net This highlights the compound's ability to engage in complex transformations initiated by radical chemistry.

| Reaction Type | Intermediate | Reactant(s) | Product(s) | Key Findings | Citation |

|---|---|---|---|---|---|

| Electrochemical Oxidation | Sulfoxide Radical Cation | This compound, Hydroxide Ions | 4-(Methylsulfonyl)benzonitrile | A proposed mechanism involves a single electron transfer (SET) from the sulfoxide to form a radical cation intermediate. | cardiff.ac.uk |

| Electrochemical Synthesis | Sulfoxide Radical Cation | This compound, Cyanamide | N-Cyanosulfoximines | The radical cation intermediate can be trapped by nucleophiles like cyanamide. | cardiff.ac.uk |

| Electrochemical Cascade Reaction | Radical Intermediates | 4-(Methylsulfonyl)benzonitrile, Benzylic Substrates | Hydroxyarylated Products | Demonstrates the compound's utility as a substrate in radical-involved C-C bond formation. | researchgate.net |

Role in Multi-Step Organic Reactions and Tandem Processes

The structural features of this compound and its sulfonyl analogue make them valuable building blocks in multi-step organic synthesis and tandem reactions. Their functional groups—the nitrile and the methylsulfinyl/sulfonyl—offer sites for a variety of chemical transformations.

The compound serves as a key substrate in cascade reactions, which are processes involving two or more consecutive transformations where the subsequent reaction results from the functionality formed in the previous step. For example, 4-(methylsulfonyl)benzonitrile has been employed in a radical-involved paired electrochemical cascade reaction for the direct functionalization of C-H bonds. researchgate.net

While direct examples for this compound in tandem reactions are specific, the reactivity of closely related structures provides significant insight. A derivative, Benzonitrile, 4-[(methylsulfonyl)oxy]-, undergoes a tandem process involving an O lookchem.com-sigmatropic shift followed by a lookchem.comlookchem.com-sigmatropic shift (a Claisen rearrangement). lookchem.com Furthermore, the 4-(methylsulfinyl)benzyl (Msib) group, structurally analogous to the core of the title compound, has been utilized as a linker in solid-phase peptide synthesis (SPPS). csic.es Its application in SPPS inherently involves numerous sequential coupling and deprotection steps and has been specifically noted in the context of tandem deprotection-coupling reactions. csic.es

These examples underscore the utility of the methylsulfinyl- and methylsulfonyl-benzonitrile framework in constructing complex molecular architectures through sequential and tandem reaction strategies.

| Reaction Type | Compound/Group | Role | Application/Process | Citation |

|---|---|---|---|---|

| Radical-involved Paired Electrochemical Cascade | 4-(Methylsulfonyl)benzonitrile | Substrate | Direct hydroxylarylation of benzylic carbons. | researchgate.net |

| Tandem Sigmatropic Rearrangement | Benzonitrile, 4-[(methylsulfonyl)oxy]- | Reactant | Undergoes a tandem O lookchem.com and lookchem.comlookchem.com sigmatropic shift (Claisen rearrangement). | lookchem.com |

| Solid-Phase Peptide Synthesis (SPPS) | 4-(methylsulfinyl)benzyl (Msib) | Linker | Used in multi-step peptide synthesis, including tandem deprotection-coupling reactions. | csic.es |

Spectroscopic and Advanced Analytical Characterization Techniques

Vibrational Spectroscopy (FTIR, FT-Raman) for Structural Elucidation and Conformation.mdpi.comhmdb.calookchem.comrsc.org

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and determining the conformational aspects of 4-(Methylsulfinyl)benzonitrile. mdpi.comhmdb.calookchem.comrsc.org

Detailed Vibrational Assignment and Normal Coordinate Analysis.hmdb.calookchem.com

A detailed analysis of the vibrational spectra of benzonitrile (B105546) and its derivatives allows for the assignment of fundamental vibrational modes. researchgate.net Normal coordinate analysis (NCA) is a powerful computational method used to support and refine these assignments by correlating observed frequencies with specific molecular motions. nih.govnih.gov For instance, in substituted benzonitriles, the C≡N stretching vibration is a characteristic band, and its position in the spectrum can be influenced by the electronic effects of the substituents. researchgate.netresearchgate.net Studies on similar molecules, such as aminobenzonitriles, have demonstrated the transferability of force constants, allowing for accurate prediction of vibrational frequencies. nih.gov This approach helps in unambiguously assigning the in-plane and out-of-plane vibrations of the molecule. nih.gov

Effect of Substituents on Characteristic Vibrational Modes.lookchem.com

The substituents on the benzene (B151609) ring significantly influence the vibrational frequencies of the molecule. derpharmachemica.comroyalsocietypublishing.org The methylsulfinyl group (-SOCH₃) and the nitrile group (-CN) at the para position in this compound affect the electron distribution within the aromatic ring, which in turn alters the force constants of various bonds and consequently their vibrational frequencies. derpharmachemica.com The C≡N stretching frequency in benzonitrile derivatives is sensitive to the electronic nature of the substituent. royalsocietypublishing.orgresearchgate.net For example, a comparison of different substituted benzonitriles shows shifts in the C≡N stretching frequency, which can be correlated with the substituent's electron-donating or electron-withdrawing properties. researchgate.net Similarly, the vibrations associated with the methylsulfinyl group will have characteristic frequencies that can be identified in the FTIR and FT-Raman spectra. ijrte.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR Assignments.derpharmachemica.comrsc.orgnih.gov

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of this compound. In the ¹H NMR spectrum, the aromatic protons typically appear as a set of multiplets in the downfield region, while the methyl protons of the sulfinyl group appear as a singlet in the upfield region. rsc.org For instance, the aromatic protons of this compound have been reported as multiplets around δ 7.83–7.80 ppm and δ 7.74–7.72 ppm, with the methyl protons appearing as a singlet at δ 2.74 ppm in CDCl₃. rsc.org

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. hmdb.ca The carbon of the nitrile group is typically found in the downfield region. chemicalbook.com For this compound, the reported ¹³C NMR chemical shifts in CDCl₃ are δ 151.4, 132.9, 124.2, 117.6, 114.7, and 43.7 ppm. rsc.org The signal at 43.7 ppm corresponds to the methyl carbon, while the others are assigned to the aromatic and nitrile carbons. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.83 - 7.80 | m |

| ¹H | 7.74 - 7.72 | m |

| ¹H | 2.74 | s |

| ¹³C | 151.4 | |

| ¹³C | 132.9 | |

| ¹³C | 124.2 | |

| ¹³C | 117.6 | |

| ¹³C | 114.7 | |

| ¹³C | 43.7 |

Data sourced from a study by The Royal Society of Chemistry. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.lookchem.comnih.govchemicalbook.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. uni-saarland.de The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. lookchem.comnih.govchemicalbook.com The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk Common fragmentation pathways for this molecule could involve the loss of the methyl group, the sulfinyl group, or the nitrile group as neutral fragments, leading to the formation of characteristic fragment ions. ru.nlnih.govlibretexts.org The analysis of these fragments helps to confirm the presence of the different functional groups and their arrangement in the molecule.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

The assessment of purity and the quantitative analysis of this compound in reaction mixtures or formulations rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools frequently employed for the analysis of non-volatile and volatile compounds, respectively. These methods provide the necessary specificity and sensitivity to separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of moderately polar, non-volatile compounds like this compound. While specific, detailed application notes for this exact compound are not extensively published, standard reversed-phase HPLC (RP-HPLC) methods can be readily developed based on its chemical properties and methodologies used for related benzonitrile derivatives. sielc.com

The presence of a polar methylsulfinyl group and a non-polar benzene ring makes RP-HPLC an ideal choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is highly effective for detection, as the benzonitrile moiety contains a strong chromophore that absorbs UV light. sielc.com

For determining the purity of this compound, a gradient elution method is often preferred. This involves changing the composition of the mobile phase during the analysis, which allows for the effective separation of impurities that may have significantly different polarities from the main compound. The peak area of this compound relative to the total area of all peaks in the chromatogram is used to determine its purity. For more complex separations or to ensure peak purity, advanced techniques like two-dimensional liquid chromatography (2D-LC) can be employed. nist.gov

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

| Parameter | Condition | Rationale/Source |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. sielc.comchromatographyonline.com |

| Mobile Phase A | Water (with 0.1% Formic Acid) | Provides polarity and controls pH for better peak shape. |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | Organic modifier to elute the compound. rsc.org |

| Elution Mode | Gradient | Effective for separating impurities with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. rsc.org |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis Diode Array (DAD) | Detects the aromatic ring; DAD allows for peak purity assessment. |

| Detection Wavelength | ~254 nm | Common wavelength for detecting aromatic compounds. sigmaaldrich.com |

| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. dss.go.th It is well-suited for the analysis of volatile and semi-volatile compounds. GC-MS has been noted as a technique used in the analysis of reaction mixtures containing this compound. sigmaaldrich.com

Detailed methodologies for the closely related compound 5-(methylsulfinyl)pentanenitrile (sulforaphane nitrile) highlight key considerations for analyzing methylsulfinyl compounds. A primary challenge is the potential for thermal degradation of the methylsulfinyl group in the hot GC injector. Therefore, method development often focuses on using injection techniques and parameters that minimize this degradation, such as a programmed temperature vaporization (PTV) injector or careful optimization of a split/splitless injector.

Once separated by the GC column, the molecules are ionized (typically by electron ionization, EI) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound by comparing it to a spectral library or a known standard. This makes GC-MS an excellent tool for confirming the identity of this compound and for identifying unknown impurities in a sample.

Table 2: Suggested GC-MS Parameters for Analysis of this compound

| Parameter | Condition | Rationale/Source |

| GC Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A common, robust column for a wide range of semi-volatile analytes. rsc.org |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |

| Injector | Split/Splitless or PTV | PTV is preferred to minimize thermal degradation of the sulfoxide (B87167). |

| Injector Temperature | 250 °C (or temperature programmed with PTV) | Optimized to ensure volatilization without causing compound breakdown. |

| Oven Program | Initial 70°C, ramp to 280°C at 10°C/min | A typical temperature program to separate compounds by boiling point. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Common mass analyzer for routine GC-MS analysis. |

| Scan Range | 50-400 amu | Covers the expected mass of the parent ion and its fragments. |

| Sample Preparation | Dilution in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) | Prepares the sample for injection into the GC. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, used to determine the electronic structure and associated properties of molecules. By approximating the exchange-correlation energy, functionals like B3LYP, paired with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately model the behavior of many-electron systems.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 4-(Methylsulfinyl)benzonitrile, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The process iteratively adjusts the atomic coordinates until the forces on the atoms are minimized.

Conformational analysis further explores the molecule's potential energy surface by examining different spatial arrangements (conformers) that arise from the rotation around single bonds, such as the C-S bond. While the benzene (B151609) ring is rigid and planar, the methylsulfinyl group can rotate. However, due to steric hindrance and electronic effects, a preferred orientation where the S=O and methyl groups are staggered with respect to the plane of the benzene ring is expected. The optimized structure would likely feature a trigonal pyramidal geometry around the sulfur atom.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.41 |

| Bond Length | C-CN | 1.44 - 1.46 |

| Bond Length | C≡N | 1.15 - 1.17 |

| Bond Length | C-S | 1.78 - 1.82 |

| Bond Length | S=O | 1.48 - 1.52 |

| Bond Length | S-CH₃ | 1.79 - 1.83 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. These orbitals are crucial for understanding a molecule's electronic properties and chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfinyl group, while the LUMO is anticipated to be distributed over the electron-withdrawing nitrile group and the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.646 |

| E(LUMO) | -1.816 |

| Energy Gap (ΔE) | 4.830 |

Note: Values are illustrative based on DFT calculations for quinoline, a related heterocyclic aromatic compound, to demonstrate typical energy ranges. scirp.org A smaller energy gap signifies a higher propensity for intramolecular charge transfer. irjweb.comgrowingscience.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack.

On an MEP map, regions of negative potential (typically colored red and yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP map is expected to show significant negative potential around the highly electronegative nitrogen atom of the nitrile group and the oxygen atom of the sulfinyl group. youtube.com The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive electrostatic potential. mdpi.comresearchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret and verify experimental data.

Vibrational Frequencies: Theoretical vibrational analysis calculates the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. derpharmachemica.com For this compound, key vibrational modes include the characteristic stretching of the nitrile (C≡N) group, the sulfoxide (B87167) (S=O) group, C-H stretching in the aromatic ring and methyl group, and various ring deformation modes. Calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the computational method. derpharmachemica.commdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (Scaled)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2900 |

| C≡N Stretch | 2245 - 2235 |

| Aromatic C=C Stretch | 1600 - 1450 |

| S=O Stretch | 1060 - 1040 |

Note: These are characteristic frequency ranges for the specified functional groups, based on data from various benzonitrile (B105546) derivatives. nii.ac.jpresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). ijstr.orgscm.com This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule. mdpi.comresearcher.life

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (¹H) | 7.5 - 8.0 |

| Methyl Protons (-CH₃) (¹H) | 2.7 - 3.0 |

| Nitrile Carbon (-C≡N) (¹³C) | 118 - 122 |

| Aromatic Carbons (¹³C) | 125 - 145 |

| Methyl Carbon (-CH₃) (¹³C) | 40 - 45 |

Note: These chemical shift ranges are estimates based on the electronic environment of the nuclei in this compound and data from analogous structures.

Quantum Chemical Descriptors of Reactivity

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated within the framework of conceptual DFT. These indices provide a quantitative measure of a molecule's stability and reactivity. mdpi.comnih.gov

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (E_HOMO + E_LUMO) / 2. A higher (less negative) chemical potential indicates a greater tendency to donate electrons. growingscience.commdpi.com

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated from the HOMO-LUMO gap: η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity. irjweb.comphyschemres.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electron acceptor. mdpi.comnih.gov

Table 5: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.231 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.415 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.705 |

Note: These values are calculated using the illustrative HOMO and LUMO energies from Table 2.

These theoretical investigations provide a comprehensive, atomistic-level understanding of this compound, predicting its structural, electronic, and reactive properties before extensive experimental synthesis and analysis are undertaken.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between molecules. It provides a localized, intuitive picture of bonding and allows for the quantitative assessment of intermolecular forces. While specific NBO analysis of intermolecular interactions for this compound is not extensively documented in the literature, studies on analogous benzonitrile and sulfonamide derivatives demonstrate the utility of this approach.

For instance, NBO analysis performed on 4-(3-aminophenyl)benzonitrile (B119140) has been used to investigate charge delocalization within the molecule. This type of analysis can be extended to understand how the methylsulfinyl and nitrile groups in this compound influence its electrostatic potential and, consequently, its interactions with other molecules. The lone pairs on the oxygen and nitrogen atoms, as well as the π-system of the benzene ring, are expected to be key sites for intermolecular interactions.

NBO theory quantifies donor-acceptor interactions, which are crucial for understanding hydrogen bonding and other non-covalent interactions. In a hypothetical scenario involving this compound, NBO analysis could identify the key orbital interactions responsible for the formation of dimers or larger aggregates. The strength of these interactions can be estimated by the second-order perturbation energy, E(2), which is a measure of the stabilization energy due to electron delocalization from a filled donor NBO to an empty acceptor NBO.

Table 1: Hypothetical Donor-Acceptor Interactions for a this compound Dimer based on NBO Analysis of Analogous Systems

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

| Lone Pair (O) | σ(C-H) of Methyl Group | ~1-2 | Weak Hydrogen Bond |

| Lone Pair (N) | σ(C-H) of Aromatic Ring | ~0.5-1.5 | Weak Hydrogen Bond |

| π(C=C) of Benzene Ring | π*(C=C) of Benzene Ring | ~0.5-1.0 | π-π Stacking |

Note: The data in this table is hypothetical and based on typical interaction energies observed in similar aromatic compounds. Actual values for this compound would require specific computational studies.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. acs.org For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can map out the potential energy surface, revealing the lowest energy pathway from reactants to products.

The oxidation of a corresponding thioether to form the sulfoxide is a common synthetic route. A computational investigation of this reaction would likely focus on the mechanism of oxygen transfer from the oxidizing agent to the sulfur atom. The transition state for this process would involve the formation of a transient intermediate, and its structure and energy would be highly dependent on the specific oxidant and reaction conditions.

Similarly, reactions involving the nitrile group, such as hydrolysis or cycloadditions, could be modeled to understand the role of the methylsulfinyl group in influencing the reactivity of the molecule. Computational studies can help to predict whether the sulfinyl group acts as an activating or deactivating group for certain reactions by analyzing the electronic structure of the transition states.

Photophysical Properties and Excited State Dynamics Studies

The photophysical properties of a molecule describe its behavior upon absorption of light. Computational studies are instrumental in understanding the nature of electronic transitions, the geometries of excited states, and the pathways for de-excitation. For aryl sulfoxides like this compound, computational investigations have revealed complex excited-state dynamics.

Upon photoexcitation, aryl sulfoxides can form an intramolecular charge transfer (ICT) state. acs.org This involves the transfer of an electron from the sulfoxide group to the aromatic ring. acs.org Computational studies on related aryl sulfoxides have mapped out the potential energy surfaces of the ground and excited states, indicating that the formation of this charge transfer state is a key process in their photophysics. acs.org This ICT state can then decay back to the ground state through radiative (fluorescence) or non-radiative pathways. acs.org

The dynamics of these excited states can be simulated using time-dependent DFT (TD-DFT) and other advanced computational methods. These simulations can predict the absorption and emission spectra of the molecule, as well as the lifetimes of the excited states. For instance, in a related compound, 4-(N,N-dimethylamino)benzonitrile, nonadiabatic trajectory surface hopping simulations have been used to model the internal conversion from a higher excited state (S2) to the first excited state (S1).

The presence of the methylsulfinyl group is expected to significantly influence the photophysical properties of the benzonitrile core. Computational studies can help to quantify this influence by comparing the calculated properties of this compound with those of unsubstituted benzonitrile and other derivatives. Key parameters that can be calculated include the vertical excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the electronic transitions.

Table 2: Calculated Photophysical Properties for a Model Aryl Sulfoxide System

| Property | Calculated Value |

| Absorption Maximum (λmax) | ~290 nm |

| Oscillator Strength (f) | ~0.2 |

| S1 State Energy | ~4.0 eV |

| S1 → S0 Fluorescence Energy | ~3.2 eV |

| Nature of S1 State | Intramolecular Charge Transfer (ICT) |

Note: The data in this table is based on computational studies of generic aryl sulfoxides and serves as an illustrative example. Specific values for this compound would require dedicated calculations.

Derivatization Strategies for Enhanced Research Applications

Analytical Derivatization for Detection and Separation Enhancement

Analytical derivatization aims to modify a target analyte to improve its chromatographic behavior and/or its response to a particular detector. For a compound such as 4-(Methylsulfinyl)benzonitrile, which possesses a sulfoxide (B87167) and a nitrile group on a benzene (B151609) ring, these strategies can overcome potential limitations in detection sensitivity and separation efficiency.

Compounds that lack a strong chromophore—a part of a molecule responsible for its color by absorbing light in the ultraviolet-visible region—can be difficult to detect at low concentrations using UV-Vis spectroscopy. Chemical derivatization can be employed to attach a chromophoric group to the analyte, thereby increasing its molar absorptivity and enhancing detection sensitivity. mdpi.com

For a molecule like this compound, derivatization could be targeted at the nitrile functionality or the aromatic ring. While the benzonitrile (B105546) structure itself absorbs UV light, its response may be insufficient for trace-level analysis. A common strategy involves reacting the analyte with a derivatizing reagent that contains a highly conjugated system. For instance, reagents like 2-naphthalenethiol (B184263) have been used to improve the detectability of compounds with low UV absorbance by creating derivatives with significantly higher molar absorptivity at specific wavelengths. mdpi.comresearchgate.net Another approach uses reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with phenols and amines to yield highly responsive adducts for HPLC-UV analysis. researchgate.net Although not directly applicable to the native structure of this compound, synthetic modification of the nitrile or methylsulfinyl groups to introduce a reactive handle (e.g., an amine or hydroxyl group) would allow for subsequent derivatization with such chromophoric reagents.

Table 1: Examples of Derivatization Reagents for UV Detection Enhancement

| Derivatizing Reagent | Target Functional Group | Principle of Enhancement |

| 2-Naphthalenethiol | Isothiocyanates, Electrophiles | Introduces a naphthalene (B1677914) ring, a strong chromophore. mdpi.com |

| Benzoyl Chloride | Amines, Alcohols | Attaches a benzoyl group, enhancing UV absorbance. sdiarticle4.com |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Amines, Phenols | Introduces a highly conjugated nitrobenzofurazan moiety. researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and Secondary Amines | Adds a dinitrophenyl group, a strong chromophore. sdiarticle4.com |

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. This technique involves derivatizing a non-fluorescent or weakly fluorescent analyte with a fluorophore, a molecule that can re-emit light upon excitation. nih.gov

For this compound, derivatization to introduce a fluorescent tag would dramatically lower its detection limits. Reagents containing moieties like coumarin, dansyl, or fluorescamine (B152294) are commonly used. sdiarticle4.comepa.gov For example, 4-methyl-7-aminocoumarin can be used to derivatize compounds, resulting in a highly fluorescent product. epa.gov A particularly relevant strategy involves the use of benzonitrile-containing reagents themselves. For instance, 4-iodobenzonitrile (B145841) has been utilized as a fluorogenic reagent, where it undergoes a Suzuki coupling reaction with aryl boronic acids to form a fluorescent cyanobiphenyl derivative. nih.gov This highlights how the core benzonitrile structure can be part of a fluorophore. Synthetic modification of this compound to enable reaction with fluorescent tagging agents would be a powerful strategy for trace analysis.

Table 2: Common Fluorophoric Reagents for HPLC Derivatization

| Reagent | Target Functional Group(s) | Principle |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines, Phenols | Forms highly fluorescent sulfonamide derivatives. sdiarticle4.com |

| Fluorescamine | Primary Amines | Reacts to form a fluorescent pyrrolinone moiety. sdiarticle4.com |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Forms a fluorescent isoindole derivative. sdiarticle4.com |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary and Secondary Amines | Attaches the highly fluorescent fluorenylmethoxycarbonyl group. sdiarticle4.com |

Mass spectrometry (MS) is a powerful analytical technique, but its sensitivity is highly dependent on the ionization efficiency of the analyte. nih.gov Derivatization can be used to introduce functional groups that are more readily ionized, thereby enhancing the MS signal. researchgate.net This is especially useful for compounds that exhibit poor ionization under common techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov

To improve the positive-ion mode MS detection of this compound, a derivatization strategy would aim to introduce a permanently charged group or a group that is easily protonated. For instance, reacting a derivative of the target molecule with a reagent containing a quaternary ammonium (B1175870) or piperazinium salt can introduce a fixed positive charge, greatly improving sensitivity. mdpi.com Another strategy involves introducing nitrogen-containing groups, which can readily accept a proton. mdpi.com For enhancing negative-ion mode detection, reagents that introduce acidic groups, such as sulfonic acids, are effective. Derivatization of peptides with 4-formyl-benzenesulfonic acid (FBSA), for example, places a strongly acidic sulfonic acid group at the N-terminus, promoting negative ionization and influencing fragmentation patterns in a predictable way. nih.govresearchgate.net Isotope-labeling derivatization reagents, such as 3-nitrophenylhydrazine (B1228671) (3NPH), can also be used to improve ionization efficiency and enable quantitative analysis. researchgate.net

Table 3: Derivatization Approaches for Enhanced Mass Spectrometry Signal

| Strategy | Derivatizing Moiety/Reagent Example | Target Analyte Feature | Purpose |

| Charge Tagging (Positive Ion) | N,N-dimethylpiperazine iodide (DMPI) | Carboxylic Acid | Introduces a pre-charged quaternary amine for enhanced ESI+. mdpi.com |

| Proton Affinity Enhancement | Reagents with basic nitrogen atoms | Various | Increases the likelihood of protonation ([M+H]+) in ESI+. mdpi.com |

| Charge Tagging (Negative Ion) | 4-Formyl-benzenesulfonic acid (FBSA) | Peptides (N-terminus) | Introduces a sulfonic acid group for enhanced ESI-. nih.govresearchgate.net |

| Isotope Labeling | 13C6-3-Nitrophenylhydrazine | Carbonyls, Carboxylic Acids | Improves ionization and allows for accurate quantification using an isotopic internal standard. researchgate.net |

Synthetic Derivatization for Structure-Activity Relationship (SAR) Studies

Synthetic derivatization is a cornerstone of medicinal chemistry and drug discovery, used to systematically modify a lead compound to understand how different parts of the molecule contribute to its biological activity. birmingham.ac.uk This process, known as developing a structure-activity relationship (SAR), helps in optimizing the compound's potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

For this compound, an SAR study would involve the synthesis of a library of analogues where each of the key structural features is modified. The goal is to correlate these structural changes with changes in a measured biological effect. frontiersin.org

Key modifications could include:

Modification of the Sulfinyl Group: The sulfur atom is a key feature. It could be oxidized to the corresponding sulfone (4-(methylsulfonyl)benzonitrile) or reduced to the sulfide (B99878) (4-(methylthio)benzonitrile). The methyl group could also be replaced with other alkyl or aryl groups to probe steric and electronic effects.

Modification of the Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. Each of these changes dramatically alters the polarity, hydrogen bonding capability, and charge of the molecule.

Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at the ortho or meta positions relative to the existing groups would provide insight into how electronics and sterics at different positions on the ring affect activity.

By synthesizing these derivatives and evaluating their biological activity, researchers can build a detailed SAR model, which can guide the design of more potent and specific compounds. nih.gov

Derivatization for Chiral Resolution and Enantiomeric Purity Assessment

The sulfoxide group in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers can have different biological activities and pharmacological profiles, it is often necessary to separate them (a process called chiral resolution) and assess the enantiomeric purity of a sample.

A common strategy for chiral resolution by chromatography (HPLC or GC) is derivatization with a chiral derivatizing agent (CDA). nih.gov This involves reacting the racemic mixture of this compound with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques. nih.gov After separation, the derivatizing agent can be chemically removed to yield the pure, individual enantiomers of the original compound. The choice of CDA is critical and depends on the functional groups available on the target molecule. While this compound itself lacks common reactive handles like amine or alcohol groups, synthetic modification to introduce such a group would allow for reaction with a wide range of commercially available CDAs.

Exploration of Biological and Biochemical Pathway Interactions Mechanistic Focus

Molecular Interaction Mechanisms with Biological Targets (e.g., Enzymes, Receptors)

A critical first step in understanding the biological activity of 4-(Methylsulfinyl)benzonitrile would involve identifying its molecular targets. The nitrile group (C≡N) and the methylsulfinyl group (S(=O)CH₃) are key functional moieties that would likely govern its interactions. The nitrile group, with its strong electron-withdrawing properties, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with amino acid residues in the active sites of enzymes or the binding pockets of receptors.

Future research would necessitate screening this compound against panels of enzymes and receptors to identify potential binding partners. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be invaluable in determining binding affinities and thermodynamic parameters of these interactions. Molecular docking studies, a computational approach, could also predict the binding modes of this compound with various protein targets, providing a theoretical framework for its potential biological effects.

Table 1: Potential Molecular Interactions of this compound Functional Groups

| Functional Group | Potential Interaction Type | Potential Biological Target Residues |

|---|---|---|

| Nitrile (-C≡N) | Hydrogen Bond Acceptor, Dipole-Dipole | Arginine, Lysine, Serine, Threonine |

| Methylsulfinyl (-S(=O)CH₃) | Hydrogen Bond Acceptor (Oxygen), Hydrophobic (Methyl) | Various polar and non-polar amino acids |

Influence on Specific Cellular Signaling Pathways

Once a biological target is identified, the subsequent step is to elucidate how the interaction with this compound modulates cellular signaling pathways. Cellular signaling is a complex network of communication that governs fundamental cellular activities. The binding of a ligand to a receptor or the inhibition of an enzyme can trigger a cascade of downstream events.

Investigative approaches would include treating various cell lines with this compound and subsequently analyzing changes in the phosphorylation status of key signaling proteins using techniques like Western blotting or mass spectrometry-based phosphoproteomics. Reporter gene assays could also be employed to measure the activity of specific transcription factors that are downstream of signaling pathways. For instance, if this compound were to interact with a receptor tyrosine kinase, researchers would examine the phosphorylation of downstream effectors in pathways such as the MAPK/ERK or PI3K/Akt pathways.

Investigation of Metabolic Flux and Biochemical Transformation Pathways

The metabolic fate of this compound within an organism is a crucial aspect of its biochemical profile. The methylsulfinyl group, in particular, is susceptible to metabolic transformations, such as oxidation to a methylsulfonyl group or reduction to a methylthio group. The nitrile group is generally more metabolically stable but can, in some instances, be hydrolyzed to a carboxylic acid.

Studying the metabolism of this compound would involve in vitro experiments using liver microsomes or hepatocytes, followed by in vivo studies in animal models. Analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) would be essential for identifying and quantifying the parent compound and its metabolites in biological matrices such as plasma, urine, and feces. These studies would reveal the primary routes of metabolism and elimination, providing insights into its potential for bioaccumulation and the formation of active or inactive metabolites.

Elucidation of Structure-Mechanism Relationships at the Molecular Level

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for any potential therapeutic development. Structure-activity relationship (SAR) studies would involve the synthesis and biological evaluation of a series of analogues of this compound.

By systematically modifying the different parts of the molecule—for example, by altering the substituent on the benzene (B151609) ring, changing the oxidation state of the sulfur atom, or replacing the nitrile group with other functional groups—researchers can determine which structural features are critical for its biological activity. This information, combined with molecular modeling and, ideally, co-crystallography of the compound with its biological target, would provide a detailed, three-dimensional understanding of the structure-mechanism relationship at the molecular level. This knowledge is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Catalytic Applications and Contributions to Advanced Materials Science

Application as a Ligand in Transition Metal-Catalyzed Reactions

The sulfoxide (B87167) group in 4-(Methylsulfinyl)benzonitrile offers a potential coordination site for transition metals, suggesting its utility as a ligand in catalysis. Sulfoxides are known to coordinate to metal centers through either the oxygen or the sulfur atom, a property that can influence the steric and electronic environment of the catalyst. This dual coordination ability can be advantageous in fine-tuning the catalytic activity and selectivity in various transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.

Table 1: Potential Transition Metal-Catalyzed Reactions for Ligand Application

| Reaction Type | Potential Role of this compound Ligand |

| Suzuki-Miyaura Coupling | Modulate electron density on the Palladium catalyst, influencing reductive elimination. |

| Heck Reaction | Influence the regioselectivity and efficiency of the carbopalladation step. |

| C-H Activation | The sulfoxide group could act as a directing group for ortho-C-H activation. |

Participation in Organocatalytic Systems

The field of organocatalysis often utilizes chiral molecules to induce stereoselectivity in chemical transformations. The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. This inherent chirality makes it a candidate for development as a chiral organocatalyst or a precursor to one.

Chiral sulfoxides have been successfully employed in a range of asymmetric reactions. Although there is no specific literature detailing the use of this compound in organocatalytic systems, its structure suggests potential. For instance, the benzonitrile (B105546) unit could be electronically modified or functionalized to incorporate other catalytic moieties, while the chiral sulfoxide would provide the necessary stereochemical control. Such a catalyst could potentially be applied in asymmetric aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. The development of synthetic routes to enantiomerically pure this compound would be a critical first step in exploring this potential.

Development as a Precursor for Specialty Chemicals and Materials

One of the more direct and documented potential applications of this compound is its role as a precursor to other specialty chemicals. A key transformation is the oxidation of the methylsulfinyl group to a methylsulfonyl group, yielding 4-(Methylsulfonyl)benzonitrile (B1297823). This sulfone derivative is a known building block in medicinal chemistry and materials science. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established and high-yielding process in organic synthesis.

Furthermore, aryl sulfoxides themselves can serve as precursors in carbon-carbon bond-forming reactions. For example, under certain conditions, aryl sulfoxides can undergo reactions that lead to the formation of biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. Therefore, this compound could be a valuable intermediate for the synthesis of complex organic molecules.

Table 2: Potential Synthetic Transformations of this compound

| Transformation | Product | Potential Application of Product |

| Oxidation | 4-(Methylsulfonyl)benzonitrile | Pharmaceutical intermediate, building block for functional materials. |

| Pummerer Rearrangement | α-Functionalized thioether | Intermediate for further synthetic modifications. |

| C-H/C-H Coupling | Biaryl derivatives | Drug discovery, organic electronics. |

Design and Synthesis of Functional Materials Incorporating Benzonitrile-Sulfinyl Scaffolds

The unique combination of a polar sulfoxide group and a rigid benzonitrile unit makes this compound an interesting candidate for the design of functional materials. The sulfoxide group is known to impart specific properties to polymers, such as thermo- and oxidation-responsiveness. Polymers containing sulfoxide side chains can exhibit a lower critical solution temperature (LCST), leading to phase separation upon heating. This property is of great interest for applications in drug delivery, smart coatings, and sensors.

While polymers derived directly from this compound have not been reported, it is conceivable that a vinyl or other polymerizable group could be introduced into the molecule to create a novel monomer. The resulting polymer would possess both the responsive sulfoxide group and the benzonitrile moiety, which could contribute to the material's thermal stability and electronic properties.

The benzonitrile group is also a known component in the development of materials with high thermal stability and specific electronic or optical properties, such as electro-optic polymers. The incorporation of the benzonitrile-sulfinyl scaffold into the structure of metal-organic frameworks (MOFs) could also be explored, potentially leading to new materials with interesting gas sorption or catalytic properties.

Q & A

What are the standard synthetic routes for 4-(Methylsulfinyl)benzonitrile, and how do their efficiencies compare?

Basic : The compound is typically synthesized via oxidation of 4-(methylthio)benzonitrile. A common method involves electrochemical oxidation under flow conditions without supporting electrolytes, yielding 82% purity after silica gel chromatography .

Advanced : Comparative analysis of oxidation methods (e.g., electrosynthesis vs. chemical oxidants like H₂O₂ or mCPBA) reveals trade-offs. Flow electrosynthesis (GP1 protocol) minimizes byproducts and avoids electrolyte contamination, critical for downstream applications. However, scalability challenges exist due to specialized equipment requirements. Reaction optimization studies suggest adjusting current density (e.g., 10 mA/cm²) and solvent polarity (cyclohexane/ethyl acetate 4:6) enhances yield .

How can researchers validate the purity and identity of this compound when commercial analytical data are unavailable?

Basic : Use tandem techniques:

- GC-MS : Compare retention times and mass spectra with in-house synthesized standards (e.g., benzonitrile as an internal standard; RF = 0.72–3.70) .

- ¹H/¹³C NMR : Match peaks to literature data (e.g., ¹H NMR: δ 2.76 ppm for methylsulfinyl group; ¹³C NMR: δ 44.0 ppm for S=O carbon) .

Advanced : Implement orthogonal methods (HPLC-DAD/HRMS) to resolve co-eluting impurities. For example, column chromatography fractions can be analyzed via LC-MS to detect sulfone byproducts (e.g., 4-(methylsulfonyl)benzonitrile). Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) to confirm assignments .

What spectroscopic strategies are employed to confirm the sulfinyl group in this compound?

Basic : ¹H NMR identifies the methylsulfinyl proton environment (singlet at δ 2.76 ppm). IR spectroscopy detects S=O stretching vibrations (~1040–1080 cm⁻¹) .

Advanced : Solid-state NMR (SSNMR) or X-ray crystallography resolves conformational ambiguities. For instance, ¹³C CP/MAS SSNMR can distinguish sulfoxide vs. sulfone groups in polymorphic forms. Computational modeling (DFT) predicts vibrational frequencies and compares them to experimental FTIR data to validate geometry .

How does the electrosynthesis mechanism for this compound differ from traditional chemical oxidation?

Advanced : Flow electrosynthesis employs direct electron transfer at the anode, avoiding stoichiometric oxidants. The mechanism involves:

Electrochemical oxidation of 4-(methylthio)benzonitrile to a thiyl radical.

Oxygen insertion via radical coupling with hydroxyl ions (from water oxidation), forming the sulfinyl group.